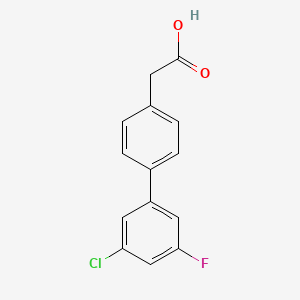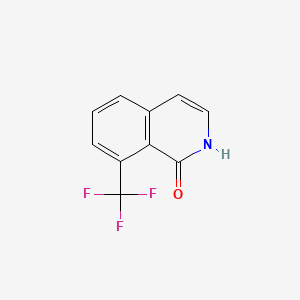
8-(Trifluoromethyl)isoquinolin-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Trifluoromethyl)isoquinolin-1-OL is a chemical compound with the molecular formula C10H6F3NO . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 8-(Trifluoromethyl)isoquinolin-1-OL consists of an isoquinoline ring with a trifluoromethyl group (-CF3) attached to the 8th carbon atom and a hydroxyl group (-OH) attached to the 1st carbon atom .
Chemical Reactions Analysis
While specific chemical reactions involving 8-(Trifluoromethyl)isoquinolin-1-OL are not detailed in the literature, similar compounds have been involved in various reactions. For instance, oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been reported .
Physical And Chemical Properties Analysis
8-(Trifluoromethyl)isoquinolin-1-OL has a molecular weight of 213.156 and a density of 1.4±0.1 g/cm3 . Its boiling point is 389.2±37.0 °C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis
8-(Trifluoromethyl)isoquinolin-1-OL: derivatives, such as QUINOL, are pivotal in the development of chiral ligands and catalysts. They enable asymmetric catalysis, which is essential for producing optically active pharmaceuticals and agrochemicals. The atropisomeric nature of QUINOL scaffolds allows for high selectivity in catalytic reactions, making them valuable in synthesizing enantiomerically pure compounds .
Polymerization Control Agent
The compound functions as a reliable N–O chelating ligand in the controlled polymerization of cyclic esters. This application is crucial for creating polymers with specific properties, such as biodegradability or thermal resistance, which are important in medical and industrial materials .
Organic Light-Emitting Diodes (OLEDs)
Fluorinated isoquinolines, including 8-(Trifluoromethyl)isoquinolin-1-OL derivatives, exhibit light-emitting properties. They are used in the development of OLEDs, which are employed in display and lighting technologies due to their high efficiency and vibrant colors .
Pharmaceutical Development
Isoquinoline structures are common in naturally occurring alkaloids and are integral in pharmaceutical sciences. The introduction of the trifluoromethyl group can enhance the bioactivity and pharmacokinetic properties of drug molecules. This makes 8-(Trifluoromethyl)isoquinolin-1-OL a valuable precursor in medicinal chemistry for developing new therapeutic agents .
Supramolecular Chemistry
The structural features of 8-(Trifluoromethyl)isoquinolin-1-OL make it suitable for supramolecular chemistry applications. Its ability to form stable chelates with metals can be exploited in designing molecular sensors, switches, and other functional supramolecular systems .
Neurotoxicity Studies
Some derivatives of isoquinoline exhibit neurotoxic effects, which are linked to neurological disorders like Parkinson’s disease. Research into 8-(Trifluoromethyl)isoquinolin-1-OL can provide insights into the mechanisms of neurotoxicity and aid in the development of protective strategies against such neurodegenerative conditions .
Catalysis Research
The compound’s framework is utilized in catalysis research to create novel catalysts that can facilitate various chemical reactions. This includes the development of environmentally friendly catalytic processes that can replace more hazardous or less efficient methods .
Vesicle Stains in Microscopy
A novel organic dye derived from 8-(Trifluoromethyl)isoquinolin-1-OL has shown potential as vesicle stains in confocal fluorescence microscopy imaging. This application is significant for biological research, allowing scientists to visualize and track cellular components in real-time .
Eigenschaften
IUPAC Name |
8-(trifluoromethyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-2-6-4-5-14-9(15)8(6)7/h1-5H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDDASAITBMQEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=O)NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


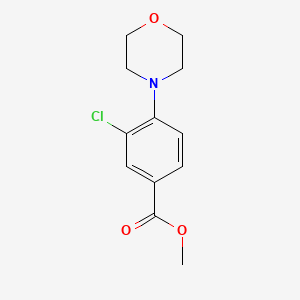

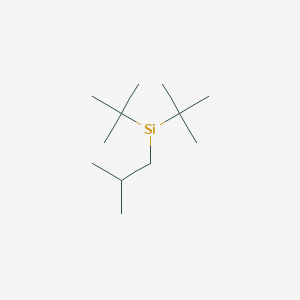
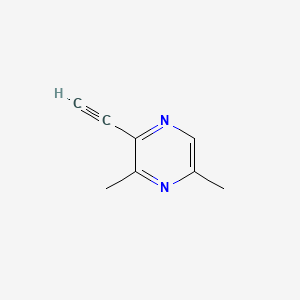
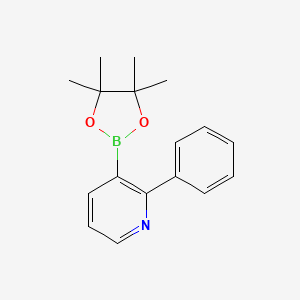


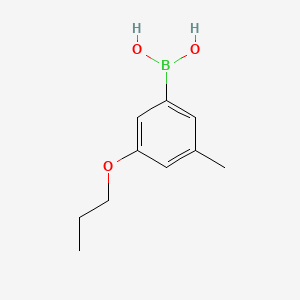

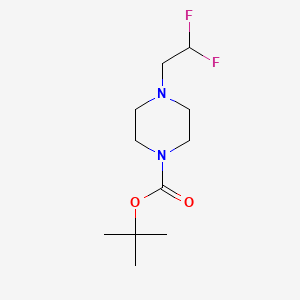
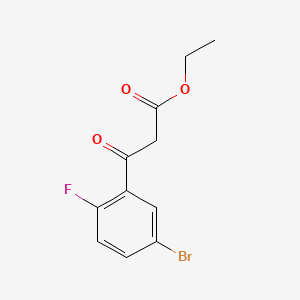
![8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B580939.png)
